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Compound of Interest

Compound Name: Quinoline-2-sulfonic acid

Cat. No.: B182390 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biological activities of

quinoline-2-sulfonic acid derivatives and related compounds. Due to the limited availability of

data on quinoline-2-sulfonic acid, this document also includes information on the structurally

related isomer, 8-hydroxyquinoline-5-sulfonic acid, and the broader class of quinoline

sulfonamides to provide a thorough understanding of the potential activities of this compound

class. Detailed protocols for key experimental procedures are provided to facilitate further

research and evaluation.

Biological Activities
Quinoline derivatives are a well-established class of heterocyclic compounds with a broad

spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory

properties.[1][2] The introduction of a sulfonic acid or sulfonamide group can significantly

influence the physicochemical and biological properties of the quinoline scaffold.

While specific data on quinoline-2-sulfonic acid is limited, its structural isomer, 8-

hydroxyquinoline-5-sulfonic acid (SQ), has been reported to exhibit antibacterial, antifungal,

and antitumor activities.[3] The biological activity of 8-hydroxyquinolines is often attributed to

their ability to chelate metal ions.[3]

The broader class of quinoline sulfonamides has been more extensively studied and has

demonstrated significant potential in drug discovery. These derivatives have been investigated
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as:

Anticancer Agents: Quinoline sulfonamides have shown cytotoxic effects against various

cancer cell lines.[4][5] Their mechanisms of action are diverse and can include the inhibition

of key enzymes involved in cancer progression, such as carbonic anhydrases and protein

kinases.[6][7]

Antimicrobial Agents: Several quinoline-sulfonamide hybrids have been synthesized and

evaluated for their antibacterial and antifungal activities.[8][9] These compounds can exhibit

potent activity against a range of pathogens, including drug-resistant strains.[8]

Enzyme Inhibitors: The sulfonamide moiety is a well-known zinc-binding group, making

quinoline sulfonamides effective inhibitors of metalloenzymes like carbonic anhydrases

(CAs).[7][10] Inhibition of specific CA isoforms, such as CA IX, which is overexpressed in

many tumors, is a promising strategy for cancer therapy.[10] Additionally, quinoline

derivatives have been shown to inhibit other enzymes like Pim-1 kinase and DNA

methyltransferases.[6]

Quantitative Data
The following tables summarize the quantitative biological activity data for quinoline-

sulfonamide derivatives. This data provides a benchmark for the potential efficacy of

quinoline-2-sulfonic acid derivatives.

Table 1: Anticancer Activity of Quinoline-Sulfonamide Derivatives (IC50, µM)
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Compound
Class

Derivative Cell Line IC50 (µM) Reference

Quinoline-

Sulfonamide

3b (bearing 4-

methyl phenyl)

PANC-1

(Pancreatic)

~4-fold lower

than cisplatin
[4]

Quinoline-

Sulfonamide

3f (bearing 4-

trifluoromethyl

phenyl)

PANC-1

(Pancreatic)

~2-fold lower

than cisplatin
[4]

Quinoline-8-

Sulfonamide
3b

PANC-1

(Pancreatic)
16.0% apoptosis [4]

Quinoline-8-

Sulfonamide
3h

CAPAN-1

(Pancreatic)
20.6% apoptosis [4]

8-

hydroxyquinoline

-5-sulfonamide

3c
C-32

(Melanoma)
21.3 [5]

8-

hydroxyquinoline

-5-sulfonamide

3c
MDA-MB-231

(Breast)
24.8 [5]

8-

hydroxyquinoline

-5-sulfonamide

3c A549 (Lung) 23.5 [5]

Table 2: Antimicrobial Activity of Quinoline-Sulfonamide Derivatives (MIC, µg/mL)
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Compound
Class

Derivative Microorganism MIC (µg/mL) Reference

Quinoline-

Sulfonamide

Hybrid

QS-3 P. aeruginosa 64 [8]

Quinoline-

Sulfonamide

Hybrid

QS-3 E. faecalis 128 [8]

Quinoline-

Sulfonamide

Hybrid

QS-3 E. coli 128 [8]

Quinoline-

Sulfonamide

Hybrid

QS-3 S. typhi 512 [8]

Quinoline-

Sulfonamide

Complex

QBSC 4d S. aureus 0.0001904 [9]

Quinoline-

Sulfonamide

Complex

QBSC 4d E. coli 0.00609 [9]

Table 3: Enzyme Inhibition by Quinoline-Sulfonamide Derivatives (Ki, nM)
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Compound
Class

Derivative Enzyme Ki (nM) Reference

Quinoline-based

benzenesulfona

mide

13a hCA IX 25.8 [10]

Quinoline-based

benzenesulfona

mide

13b hCA IX 5.5 [10]

Quinoline-based

benzenesulfona

mide

13c hCA IX 18.6 [10]

Quinoline-based

benzenesulfona

mide

11c hCA IX 8.4 [10]

Quinoline-based

benzenesulfona

mide

13a hCA XII 9.8 [10]

Quinoline-based

benzenesulfona

mide

13b hCA XII 13.2 [10]

Quinoline-based

benzenesulfona

mide

13c hCA XII 8.7 [10]

Signaling Pathways and Experimental Workflows
The biological effects of quinoline derivatives are often mediated through their interaction with

various cellular signaling pathways.
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Potential Signaling Pathways Modulated by Quinoline Derivatives

Quinoline Derivatives

PI3K/Akt/mTOR Pathway

Inhibition

NF-κB Pathway

Inhibition
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Inhibition
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Figure 1: Potential signaling pathways targeted by quinoline derivatives.

The following diagram illustrates a general workflow for evaluating the anticancer activity of

quinoline derivatives.
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Workflow for Anticancer Activity Evaluation

Synthesize Quinoline-2-Sulfonic
Acid Derivatives

Cytotoxicity Screening
(MTT Assay)

Mechanism of Action Studies

Enzyme Inhibition Assays
(e.g., Kinase, Carbonic Anhydrase)

Apoptosis Assays
(e.g., Flow Cytometry)

Signaling Pathway Analysis
(e.g., Western Blot)

Lead Compound Identification
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Figure 2: General workflow for evaluating the anticancer activity.

Experimental Protocols
Protocol 1: Determination of In Vitro Cytotoxicity using
MTT Assay
This protocol is used to assess the cytotoxic effects of quinoline-2-sulfonic acid derivatives

on cancer cell lines.

Materials:
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96-well plates

Cancer cell lines (e.g., MCF-7, PANC-1, A549)

Culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

Quinoline-2-sulfonic acid derivatives (dissolved in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24

hours.

Treat the cells with various concentrations of the quinoline derivatives and incubate for 48-72

hours.

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the

formazan crystals.

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability and determine the IC50 value.[4][11]

Protocol 2: Determination of Minimum Inhibitory
Concentration (MIC) by Broth Microdilution
This protocol is used to determine the lowest concentration of a quinoline derivative that

inhibits the visible growth of a microorganism.[9]
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Materials:

96-well microtiter plates

Bacterial strains (e.g., S. aureus, E. coli)

Mueller-Hinton Broth (MHB)

Quinoline-2-sulfonic acid derivatives

0.5 McFarland standard

Procedure:

Prepare a stock solution of the quinoline derivative in a suitable solvent.

Dispense 100 µL of MHB into each well of a 96-well plate.

Add 100 µL of the stock solution to the first well and perform serial two-fold dilutions across

the plate.

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve

a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

Inoculate each well with 5 µL of the diluted bacterial suspension.

Incubate the plate at 37°C for 18-24 hours.

The MIC is the lowest concentration of the compound that completely inhibits visible

bacterial growth.[9]

Protocol 3: Carbonic Anhydrase Inhibition Assay
This colorimetric assay measures the inhibition of carbonic anhydrase activity.

Materials:

Human carbonic anhydrase (e.g., hCA I, II, IX)
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Tris-HCl buffer (pH 7.4)

p-Nitrophenyl acetate (p-NPA) as substrate

Quinoline-2-sulfonic acid derivatives

96-well plate and microplate reader

Procedure:

Add 140 µL of Tris-HCl buffer, 20 µL of the test compound solution (at various

concentrations), and 20 µL of the purified CA enzyme solution to the wells of a 96-well plate.

Incubate the mixture for 10 minutes at room temperature.

Initiate the reaction by adding 20 µL of p-NPA solution.

Monitor the hydrolysis of p-NPA to p-nitrophenol by measuring the absorbance at 400 nm

every 30 seconds for 10 minutes.

Calculate the rate of reaction and determine the percent inhibition and IC50 or Ki values.[3]

Protocol 4: Pim-1 Kinase Inhibition Assay
This protocol describes a luminescence-based assay to measure the inhibition of Pim-1 kinase.

Materials:

Recombinant Pim-1 kinase

Kinase assay buffer

ATP and a suitable peptide substrate

ADP-Glo™ Kinase Assay Kit (Promega)

Quinoline-2-sulfonic acid derivatives

384-well plates and a luminometer
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Procedure:

Dispense 1 µL of the quinoline derivative solution at various concentrations into the wells of a

384-well plate.

Add 2 µL of Pim-1 enzyme and 2 µL of the substrate/ATP mixture.

Incubate at room temperature for 60 minutes.

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

Incubate for 40 minutes.

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent

signal. Incubate for 30 minutes.

Measure the luminescence using a plate reader.

Calculate the percent inhibition and determine the IC50 value.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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